molecular formula C20H16FN5O2 B2685006 2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one CAS No. 2200879-74-7

2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

Cat. No. B2685006
CAS RN: 2200879-74-7
M. Wt: 377.379
InChI Key: KQUWYFQPUCIFBG-UHFFFAOYSA-N
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Description

“(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is a chemical compound with the CAS Number: 1158493-85-6 . It has a molecular weight of 202.62 . The IUPAC name for this compound is (5-fluoro-1,3-benzoxazol-2-yl)methanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is 1S/C8H7FN2O.ClH/c9-5-1-2-7-6 (3-5)11-8 (4-10)12-7;/h1-3H,4,10H2;1H . This code can be used to generate the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” has a molecular weight of 202.62 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

PET Imaging and Neuroreceptor Binding

The compound's derivatives, particularly those involving fluorine, have shown significant potential in positron emission tomography (PET) imaging for studying nicotinic acetylcholine receptors (nAChRs) in the brain. These receptors are crucial for various neurological functions and disorders. A study synthesized and evaluated a fluoro derivative as a potent ligand for the alpha4beta2 nAChR subtype, indicating its utility in non-invasive imaging of brain receptors and the modulation of cerebral uptake by acetylcholine concentration, highlighting its potential in neuroscience research (Doll et al., 1999).

Antibacterial Agents

Azetidinylquinolones and their derivatives, incorporating elements similar to the chemical structure of interest, have been synthesized and examined for their antibacterial properties. These compounds showed significant structure-activity relationships, indicating the importance of stereochemistry and substituent variations on antibacterial efficacy. This research suggests potential applications in developing new antibacterial agents to combat resistant bacterial strains (Frigola et al., 1995).

Antimicrobial and Antifungal Activities

The synthesis of novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives, including a focus on those carrying a cyclopropylaminomethyl-pyrrolidinyl group, has shown promising in vitro antibacterial activity against quinolone-resistant Gram-positive isolates and reduced toxicity. Such studies underline the potential of these compounds in developing new antimicrobial drugs with improved safety profiles (Asahina et al., 2008).

Synthesis and Structural Analysis

Research into compounds with a structural basis similar to the compound has provided insights into their synthesis, structural characteristics, and interactions. For instance, studies on paliperidonium nitrate and related compounds have contributed to understanding the molecular configuration, hydrogen bonding, and potential pharmaceutical applications, laying the groundwork for further exploration of similar compounds (Ge & Luo, 2012).

Peripheral Benzodiazepine Receptor Imaging

Fluoroethoxy and fluoropropoxy substituted compounds, akin to the chemical structure of interest, have demonstrated high affinity and selectivity for peripheral benzodiazepine receptors (PBRs), distinguishing from central benzodiazepine receptors (CBRs). These findings are significant for developing imaging agents to study PBR expression in neurodegenerative disorders, offering a pathway to better understand and potentially treat these conditions (Fookes et al., 2008).

Safety And Hazards

The safety information available indicates that “(5-Fluoro-1,3-benzoxazol-2-yl)methylamine” is an irritant . A Material Safety Data Sheet (MSDS) should be consulted for more detailed safety information .

Future Directions

The future directions for research on this compound are not clear from the available information. It may be useful in proteomics research , but more studies would be needed to confirm this and explore other potential applications.

properties

IUPAC Name

2-[[1-(5-fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl]-6-pyridin-3-ylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2/c21-15-3-5-18-17(8-15)23-20(28-18)25-10-13(11-25)12-26-19(27)6-4-16(24-26)14-2-1-7-22-9-14/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUWYFQPUCIFBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=C(O2)C=CC(=C3)F)CN4C(=O)C=CC(=N4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-(5-Fluoro-1,3-benzoxazol-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one

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